molecular formula C13H12N4S B13933603 n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine

n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine

Cat. No.: B13933603
M. Wt: 256.33 g/mol
InChI Key: YNMWUGMJOGYWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Acetamidine Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzimidazole core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, particularly in the context of metabolic pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance binding affinity and specificity. The acetamidine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure with diverse biological activities.

    Thienylbenzimidazole: Similar to n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine but without the acetamidine group.

    Acetamidine Derivatives: Compounds with the acetamidine group but different core structures.

Uniqueness

This compound is unique due to the combination of the benzimidazole core, thienyl group, and acetamidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

N'-(2-thiophen-2-yl-3H-benzimidazol-5-yl)ethanimidamide

InChI

InChI=1S/C13H12N4S/c1-8(14)15-9-4-5-10-11(7-9)17-13(16-10)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15)(H,16,17)

InChI Key

YNMWUGMJOGYWAK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.